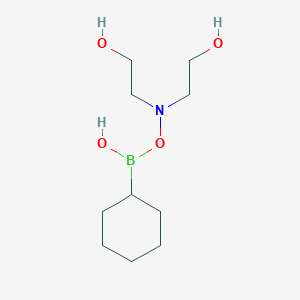
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate is an organic compound that features a boronate ester functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both boronate and amino groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate typically involves the reaction of cyclohexylboronic acid with bis(2-hydroxyethyl)amine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate can undergo various types of chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Alkylated or acylated amino derivatives.
科学的研究の応用
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.
作用機序
The mechanism of action of bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate involves its interaction with molecular targets through its boronate and amino groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Bis(2-hydroxyethyl)amino hydrogen phenylboronate
- Bis(2-hydroxyethyl)amino hydrogen methylboronate
- Bis(2-hydroxyethyl)amino hydrogen ethylboronate
Uniqueness
Bis(2-hydroxyethyl)amino hydrogen cyclohexylboronate is unique due to its cyclohexyl group, which provides steric hindrance and influences its reactivity and binding properties. Compared to its phenyl, methyl, and ethyl counterparts, the cyclohexyl derivative may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C10H22BNO4 |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
[bis(2-hydroxyethyl)amino]oxy-cyclohexylborinic acid |
InChI |
InChI=1S/C10H22BNO4/c13-8-6-12(7-9-14)16-11(15)10-4-2-1-3-5-10/h10,13-15H,1-9H2 |
InChIキー |
GPLZJCGTZATHHF-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCCC1)(O)ON(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


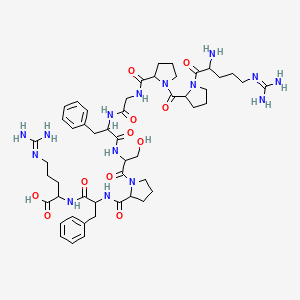
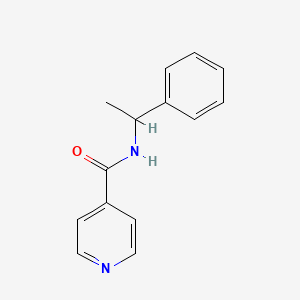
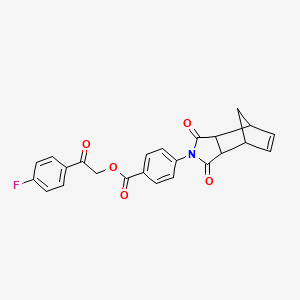
![Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride](/img/structure/B15150219.png)
![2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15150231.png)
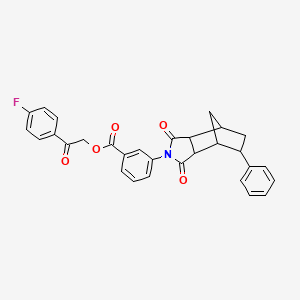
![N-(dibenzo[b,d]furan-3-yl)-9H-fluorene-9-carboxamide](/img/structure/B15150238.png)
![4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B15150248.png)
![Propan-2-yl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150249.png)
![5-[(4-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15150254.png)
![5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15150263.png)
![6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15150270.png)
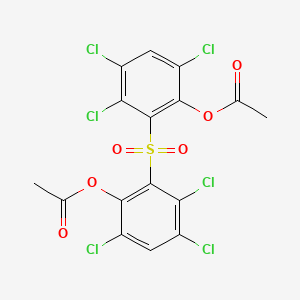
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B15150273.png)
